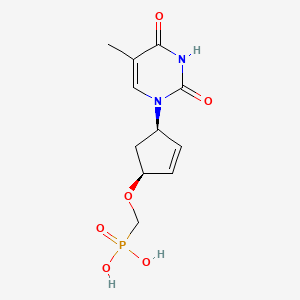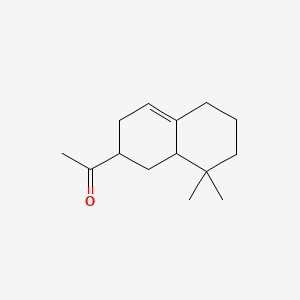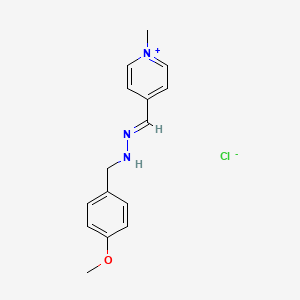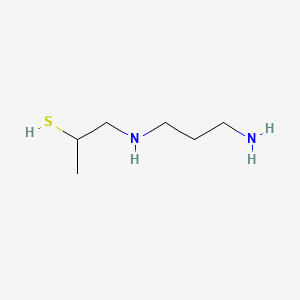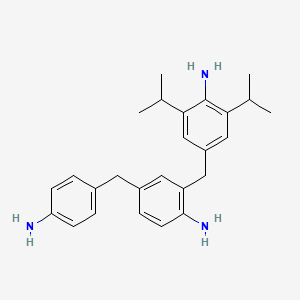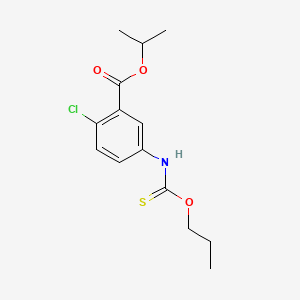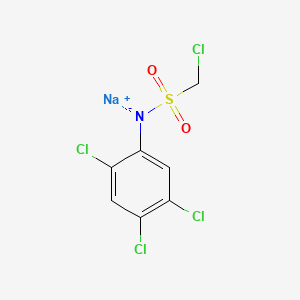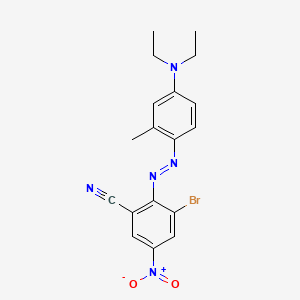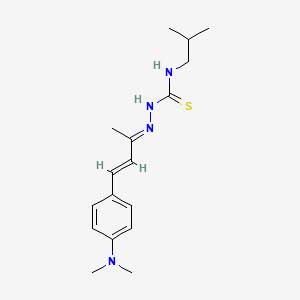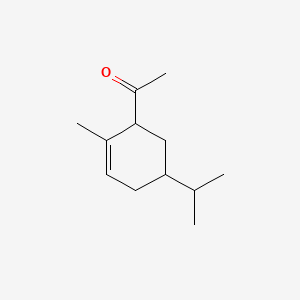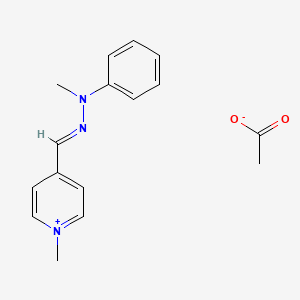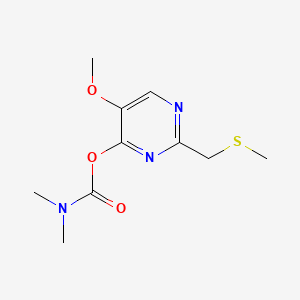
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy, methylthio, and dimethylcarbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.
Addition of the Methylthio Group: This can be done through thiolation reactions using reagents such as methylthiol.
Attachment of the Dimethylcarbamate Group: This step involves carbamation reactions using dimethylcarbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Scientific Research Applications
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: This compound shares the methoxy and methyl groups but lacks the pyrimidine ring and dimethylcarbamate group.
2-Methyl-5-methoxyindole: Similar to the above, but with a different arrangement of functional groups.
5-Methoxy-2-methyl-3-indoleacetic acid: Contains a methoxy and methyl group, but with an indole ring and an acetic acid group.
Uniqueness
5-Methoxy-2-((methylthio)methyl)-4-pyrimidinyl dimethylcarbamate is unique due to its specific combination of functional groups and the presence of the pyrimidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
77249-07-1 |
|---|---|
Molecular Formula |
C10H15N3O3S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
[5-methoxy-2-(methylsulfanylmethyl)pyrimidin-4-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H15N3O3S/c1-13(2)10(14)16-9-7(15-3)5-11-8(12-9)6-17-4/h5H,6H2,1-4H3 |
InChI Key |
MIVZPPWQZAABAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=NC(=NC=C1OC)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


